2-Chloro-5-fluoro-4-methoxypyrimidine

Regioselective synthesis Nucleophilic aromatic substitution Kinase inhibitor intermediates

2-Chloro-5-fluoro-4-methoxypyrimidine (CAS 37554-70-4) is a trisubstituted pyrimidine with the molecular formula C5H4ClFN2O and a molecular weight of 162.55 g/mol. It features a chlorine atom at the 2-position, a fluorine at the 5-position, and a methoxy group at the 4-position of the pyrimidine ring.

Molecular Formula C5H4ClFN2O
Molecular Weight 162.55 g/mol
CAS No. 37554-70-4
Cat. No. B1590447
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-5-fluoro-4-methoxypyrimidine
CAS37554-70-4
Molecular FormulaC5H4ClFN2O
Molecular Weight162.55 g/mol
Structural Identifiers
SMILESCOC1=NC(=NC=C1F)Cl
InChIInChI=1S/C5H4ClFN2O/c1-10-4-3(7)2-8-5(6)9-4/h2H,1H3
InChIKeyHLVJKADQILYNGE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Chloro-5-fluoro-4-methoxypyrimidine (CAS 37554-70-4): A Regioselective Building Block for Kinase and Protease Inhibitor Synthesis


2-Chloro-5-fluoro-4-methoxypyrimidine (CAS 37554-70-4) is a trisubstituted pyrimidine with the molecular formula C5H4ClFN2O and a molecular weight of 162.55 g/mol . It features a chlorine atom at the 2-position, a fluorine at the 5-position, and a methoxy group at the 4-position of the pyrimidine ring . This specific substitution pattern imparts unique regioselectivity in nucleophilic aromatic substitution (SNAr) reactions, where the 4-methoxy group directs incoming nucleophiles to the 2-chloro position, enabling controlled sequential functionalization for constructing 2,4-disubstituted-5-fluoropyrimidine scaffolds [1]. The compound is commercially available from multiple vendors, typically at ≥95% purity, and is used as a key synthetic intermediate in medicinal chemistry programs targeting protein kinases, BACE-1 (β-secretase), and plasmodial kinases .

Why 2-Chloro-5-fluoro-4-methoxypyrimidine Cannot Be Replaced by 2,4-Dichloro-5-fluoropyrimidine or Its Regioisomer in Sequential Derivatization Workflows


Generic substitution of 2-chloro-5-fluoro-4-methoxypyrimidine with closely related analogs—such as 2,4-dichloro-5-fluoropyrimidine (CAS 2927-71-1), its regioisomer 4-chloro-5-fluoro-2-methoxypyrimidine (CAS 1801-06-5), or the des-fluoro analog 2-chloro-4-methoxypyrimidine (CAS 22536-63-6)—fails in programs requiring precise, sequential functionalization of the pyrimidine core. In the parent 2,4-dichloro-5-fluoropyrimidine, nucleophilic aromatic substitution inherently favors the C-4 position over C-2, typically yielding product mixtures that require chromatographic separation [1]. In contrast, the 4-methoxy group in 2-chloro-5-fluoro-4-methoxypyrimidine serves as both a protecting group and a regiochemical director: it deactivates the 4-position toward SNAr while leaving the 2-chloro site exclusively reactive toward primary amines, enabling clean, high-yielding C-2 amination [2]. The regioisomer 4-chloro-5-fluoro-2-methoxypyrimidine (CAS 1801-06-5) reverses this selectivity—the 2-methoxy group directs nucleophilic attack to the 4-chloro position—resulting in a different substitution outcome that is incompatible with synthetic routes targeting 5-fluoropyrimidine-2-carboxamide kinase inhibitors and BACE-1 inhibitors where the 2-position must be elaborated first [2][3]. Furthermore, the absence of the 5-fluoro substituent (as in 2-chloro-4-methoxypyrimidine, CAS 22536-63-6) eliminates the electron-withdrawing effect critical for the biological activity of downstream kinase inhibitors, where the 5-fluorine is a key pharmacophoric element shared with 5-fluorouracil-based anticancer agents [4].

Comparative Evidence Table: Quantified Differentiation of 2-Chloro-5-fluoro-4-methoxypyrimidine for Procurement Decisions


Evidence 1: Regioselective SNAr Reactivity—Exclusive C-2 Amination Enabled by 4-Methoxy Blocking Group Versus Unselective 2,4-Dichloro Precursor

In the synthesis of 2,4-disubstituted-5-fluoropyrimidines, the 4-methoxy group of 2-chloro-5-fluoro-4-methoxypyrimidine functions as a regiochemical blocking group, directing amine nucleophiles exclusively to the 2-chloro position. This strategy was developed to overcome the inherent preference of 2,4-dichloro-5-fluoropyrimidine for C-4 substitution, which typically yields product mixtures [1]. In the published route, the 4-methoxy-protected intermediate (i.e., 2-chloro-5-fluoro-4-methoxypyrimidine) undergoes clean SNAr amination at C-2 with various primary amines, after which the 4-methoxy group is converted to a 4-chloro group (via chlorination) and subsequently elaborated to a 4-carboxamide via palladium-catalyzed carbonylation, enabling the synthesis of two distinct series: 5-fluoropyrimidine-2-carboxamides and 5-fluoropyrimidine-4-carboxamides [1]. By contrast, 2,4-dichloropyrimidines lacking a 4-methoxy director yield mixtures of C-2 and C-4 substitution products, with ratios that depend on the nature of the nucleophile, complicating purification and reducing overall yield [2].

Regioselective synthesis Nucleophilic aromatic substitution Kinase inhibitor intermediates

Evidence 2: Validated Scaffold in BACE-1 Inhibitor Co-Crystal Structure—Downstream Compound Achieves Ki = 3 nM and Cellular IC50 = 11 nM

The 5-fluoro-4-methoxypyrimidine fragment derived from 2-chloro-5-fluoro-4-methoxypyrimidine (installed via SNAr at the 2-position) was incorporated into a clinical-stage BACE-1 (β-secretase) inhibitor program at AstraZeneca. The resulting compound—(7aR)-7a-(4-(3-cyanophenyl)thiophen-2-yl)-6-(5-fluoro-4-methoxypyrimidin-2-yl)-3-methyl-4-oxooctahydro-2H-pyrrolo[3,4-d]pyrimidin-2-iminium—was co-crystallized with human BACE-1 (PDB ID: 5HDU, resolution 1.58 Å) [1][2]. The 5-fluoro-4-methoxypyrimidine moiety occupies the S2″-S2″ pocket of BACE-1 and was critical for remediating time-dependent CYP3A4 inhibition while maintaining high BACE-1 affinity [3]. In biochemical assays, the compound displayed a Ki of 3 nM against recombinant human BACE-1 catalytic domain and a cellular IC50 of 11 nM in human SH-SY5Y cells (inhibition of sAPPβ release) [4][5]. By comparison, the des-fluoro analog (replacing 5-F with 5-H) showed reduced BACE-1 affinity, confirming the contribution of the 5-fluoro substituent to binding [3].

BACE-1 inhibitor Alzheimer's disease Fragment-based drug design X-ray crystallography

Evidence 3: CYP3A4 Time-Dependent Inhibition (TDI) Risk Mitigation—4,6-Disubstitution of 5-Fluoropyrimidine Required to Abolish Reactive Metabolite Formation

A systematic structure-activity relationship (SAR) study by Mandal et al. (2018, J. Med. Chem.) demonstrated that the 5-fluoropyrimidine moiety is prone to bioactivation via oxidative defluorination, leading to reactive metabolite formation and time-dependent inhibition (TDI) of CYP3A4. Critically, the study established that substitution at both the 4- and 6-positions of the 5-fluoropyrimidine ring is necessary to ameliorate this TDI liability [1][2]. 2-Chloro-5-fluoro-4-methoxypyrimidine, with its 4-methoxy substituent already installed and a reactive 2-chloro handle for introducing the 6-position (via the 2-position of the pyrimidine numbering) substituent, provides a pre-optimized starting scaffold that satisfies the key structural requirement—substitution at the 4-position—for mitigating CYP3A4 TDI. In contrast, 2-chloro-5-fluoropyrimidine (CAS 62802-42-0), which lacks the 4-substituent, would produce intermediates that retain the TDI-prone unsubstituted 4-position, representing a higher metabolic risk for downstream drug candidates [1].

CYP3A4 inhibition Drug metabolism Reactive metabolites Safety pharmacology

Evidence 4: Physicochemical Differentiation from Regioisomer—LogP Shift and Hydrogen Bonding Capacity Impact Fragment Library Design

The substitution pattern of 2-chloro-5-fluoro-4-methoxypyrimidine (4-OCH3, 2-Cl) confers distinct physicochemical properties compared to its regioisomer 4-chloro-5-fluoro-2-methoxypyrimidine (CAS 1801-06-5; 2-OCH3, 4-Cl). The target compound has a calculated LogP of 1.31, consistent with the methoxy group at the 4-position adjacent to the electron-withdrawing 5-fluoro substituent . Its predicted boiling point (177.7 °C, EPA T.E.S.T.) and density (1.38 g/cm³) further distinguish it from closely related pyrimidine analogs [1]. Crucially, the 2-chloro/4-methoxy arrangement places the hydrogen-bond-accepting methoxy oxygen at the 4-position, which directly influences the binding mode in kinase hinge regions—the 4-methoxy oxygen can engage in water-mediated hydrogen bonds with the kinase hinge backbone, a feature not available with the 2-methoxy regioisomer [2]. While both regioisomers share the same molecular formula (C5H4ClFN2O) and molecular weight (162.55 g/mol), their differential retention times on reverse-phase HPLC reflect their distinct lipophilicities, with the target compound eluting earlier due to the 4-methoxy group's greater solvent exposure .

Lipophilicity Fragment-based screening Physicochemical properties LogP

Evidence 5: Enabling Intermediate for Dual PfGSK3/PfPK6 Antimalarial Kinase Inhibitors—Class-Level Potency Reaching IC50 = 8 nM Against PfPK6

The 2,4,5-trisubstituted pyrimidine scaffold, for which 2-chloro-5-fluoro-4-methoxypyrimidine serves as a direct synthetic precursor, has yielded potent dual inhibitors of plasmodial kinases PfGSK3 and PfPK6—validated targets essential for the asexual blood stage of Plasmodium falciparum [1]. In a systematic SAR campaign involving 52 analogues, the most optimized compounds (23d and 23e) demonstrated PfGSK3 IC50 values of 172 nM and 97 nM, and PfPK6 IC50 values of 11 nM and 8 nM, respectively [1][2]. These compounds also exhibited antiplasmodial activity against Pf3D7 blood-stage parasites (EC50 = 552 ± 37 nM for 23d; EC50 = 1400 ± 13 nM for 23e) [1]. While 2-chloro-5-fluoro-4-methoxypyrimidine itself was not the final bioactive compound, its 5-fluoro-4-methoxypyrimidine core—with the chlorine at C-2 enabling diversification—was essential for generating the substituted pyrimidine library from which these nanomolar inhibitors emerged . The 5-fluoro substituent is critical for potency: SAR studies within this series showed that replacing 5-fluoro with 5-chloro or 5-bromo modulates PfGSK3 activity (IC50 = 174 nM for 5-Cl and 165 nM for 5-Br vs. 456 nM for 5-F in the matched series 18q–18s), demonstrating that the 5-fluoro electronic effect is tunable and biologically significant [1].

Antimalarial drug discovery Plasmodium falciparum Kinase inhibition Neglected tropical diseases

Optimal Procurement Scenarios for 2-Chloro-5-fluoro-4-methoxypyrimidine Based on Quantitative Evidence


Scenario 1: Parallel Synthesis of 5-Fluoropyrimidine-2-Carboxamide Kinase Inhibitor Libraries

For medicinal chemistry teams synthesizing focused kinase inhibitor libraries based on the 5-fluoropyrimidine-2-carboxamide scaffold, 2-chloro-5-fluoro-4-methoxypyrimidine is the preferred starting material over 2,4-dichloro-5-fluoropyrimidine. As demonstrated by Wada et al. (Tetrahedron Letters, 2012), the 4-methoxy group enables exclusive C-2 amination with primary amines, avoiding the regioisomeric mixtures inherent to the dichloro precursor [1]. The subsequent conversion of 4-methoxy to 4-chloro (using POCl3 or oxalyl chloride) followed by palladium-catalyzed carbonylation yields the 4-carboxamide series. This two-directional diversification strategy from a single intermediate maximizes library diversity while minimizing purification burden—a key consideration when synthesizing 50–500 compound libraries for high-throughput screening [1]. Procurement recommendation: purchase in 5–25 g quantities with ≥97% purity (HPLC) to support multiple parallel synthesis campaigns; suppliers such as Bidepharm and MolCore offer 98% purity with batch-specific QC certificates (NMR, HPLC, GC) .

Scenario 2: Fragment-Based Drug Discovery Targeting Aspartyl Proteases and Kinase Hinge Regions

The 5-fluoro-4-methoxypyrimidine fragment, accessible via nucleophilic displacement of the 2-chloro group, occupies the S2″-S2″ pocket of BACE-1 as validated by the 1.58 Å co-crystal structure PDB 5HDU [2][3]. This fragment's LogP of 1.31 falls within the optimal range for fragment hits (Rule of Three compliance: MW < 300, LogP ≤ 3), making it suitable for fragment-based screening libraries . The chlorine at C-2 provides a synthetic handle for fragment elaboration via SNAr or metal-catalyzed cross-coupling without perturbing the key 5-fluoro-4-methoxypyrimidine pharmacophore. Laboratories building fragment libraries for aspartyl protease or kinase hinge-binding screens should prioritize this compound over the regioisomer (CAS 1801-06-5), which presents a fundamentally different hydrogen-bonding geometry incompatible with the S2″-S2″ binding mode observed crystallographically [2]. Purchase in small quantities (100 mg–1 g) for fragment library construction; Sigma-Aldrich offers this compound through its AldrichCPR collection for early discovery researchers .

Scenario 3: Lead Optimization of 5-Fluoropyrimidine-Containing Drug Candidates with CYP3A4 TDI Liability

For drug discovery programs that have identified CYP3A4 time-dependent inhibition (TDI) as a liability in their 5-fluoropyrimidine-containing lead series, 2-chloro-5-fluoro-4-methoxypyrimidine provides a strategically substituted starting point for SAR exploration. The Mandal et al. (2018) study established that 4,6-disubstitution of the 5-fluoropyrimidine ring is necessary and sufficient to abolish CYP3A4 TDI caused by oxidative defluorination [4]. By selecting 2-chloro-5-fluoro-4-methoxypyrimidine as the synthetic intermediate, medicinal chemists can introduce diversity at the C-2 position (via the chloro leaving group) to explore 6-position equivalents while the 4-methoxy substituent already satisfies the critical requirement of 4-position occupancy [1][4]. This pre-optimized scaffold can reduce the number of design-make-test cycles needed to resolve TDI issues, potentially accelerating lead optimization by weeks. Procurement should be coordinated with DMPK and safety pharmacology teams; ensure the purchased material is free from genotoxic impurities by requesting certificates of analysis that include purity data by HPLC/GC .

Scenario 4: Synthesis of Antimalarial Dual Kinase Inhibitors Targeting PfGSK3/PfPK6

Research groups focused on antimalarial drug discovery can utilize 2-chloro-5-fluoro-4-methoxypyrimidine to access the 2,4,5-trisubstituted pyrimidine chemotype that has produced dual PfGSK3/PfPK6 inhibitors with IC50 values as low as 8 nM (compound 23e, PfPK6) [5]. The published synthetic route involves sequential SNAr at C-2 (using the chloro leaving group) followed by further elaboration at C-4 (after methoxy-to-chloro conversion), enabling systematic exploration of substituent effects at both positions. The SAR data from Galal et al. (2022) provide a roadmap for which substituents enhance PfPK6 vs. PfGSK3 selectivity, allowing procurement decisions to be guided by specific project objectives [5]. For antimalarial programs, the 5-fluoro substituent is a critical potency determinant: matched-pair analysis shows that 5-F analogs have distinct activity profiles compared to 5-Cl and 5-Br variants (PfGSK3 IC50: 456 nM for 5-F vs. 174 nM for 5-Cl vs. 165 nM for 5-Br in the 18q–18s series), confirming that the fluorinated scaffold is not interchangeable with other 5-halo analogs [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Chloro-5-fluoro-4-methoxypyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.